molecular formula C8H15F6O6S2Si B2377340 CID 53428372 CAS No. 85272-30-6

CID 53428372

Cat. No.: B2377340
CAS No.: 85272-30-6
M. Wt: 413.4
InChI Key: OWKIOPWNNGRRNX-UHFFFAOYSA-M
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Description

CID 53428372 is a fascinating chemical compound known for its diverse applications in scientific research. This compound exhibits outstanding properties that enable its usage in various fields such as pharmaceuticals, materials science, and catalysis.

Preparation Methods

The preparation methods for CID 53428372 involve several synthetic routes and reaction conditions. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate. This intermediate is then further processed to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 53428372 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

CID 53428372 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of CID 53428372 involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

CID 53428372 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For example, compounds with similar aromatic rings or substituents may exhibit similar reactivity and applications. this compound may possess unique properties that make it particularly suitable for certain applications, such as higher stability or specific binding affinity .

Properties

InChI

InChI=1S/C7H14F3O3SSi.CHF3O3S/c1-5(2)15(6(3)4)13-14(11,12)7(8,9)10;2-1(3,4)8(5,6)7/h5-6H,1-4H3;(H,5,6,7)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXWZQWQSXBVKY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)OS(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F6O6S2Si-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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